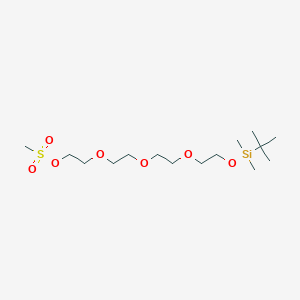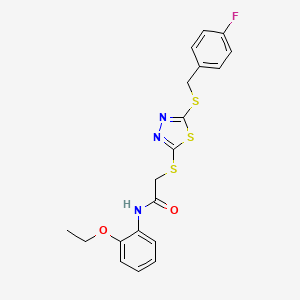
Sodium (s)-3-hydroxyisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (s)-3-hydroxyisobutyrate is an organic sodium salt derived from 3-hydroxyisobutyric acid. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. It is known for its role in metabolic pathways and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (s)-3-hydroxyisobutyrate typically involves the neutralization of 3-hydroxyisobutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:
3-hydroxyisobutyric acid+sodium hydroxide→Sodium (s)-3-hydroxyisobutyrate+water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings.
化学反応の分析
Types of Reactions: Sodium (s)-3-hydroxyisobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
科学的研究の応用
Sodium (s)-3-hydroxyisobutyrate has diverse applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in metabolic studies and is used to investigate metabolic pathways.
Medicine: Potential therapeutic applications include its use as a metabolic modulator and in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Sodium (s)-3-hydroxyisobutyrate involves its role in metabolic pathways. It acts as a substrate for various enzymes, influencing metabolic processes. The compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and other biomolecules. Its effects are mediated through interactions with specific molecular targets and pathways, including those involved in energy metabolism and cellular signaling.
類似化合物との比較
Sodium lactate: Another sodium salt derived from an organic acid, used in similar applications.
Sodium pyruvate: Involved in metabolic pathways and used in biochemical research.
Sodium acetate: Commonly used in chemical synthesis and as a buffering agent.
Uniqueness: Sodium (s)-3-hydroxyisobutyrate is unique due to its specific structure and the particular metabolic pathways it influences. Unlike other similar compounds, it has distinct roles in the synthesis and degradation of specific biomolecules, making it valuable in targeted metabolic studies and therapeutic applications.
特性
分子式 |
C4H7NaO3 |
|---|---|
分子量 |
126.09 g/mol |
IUPAC名 |
sodium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChIキー |
RBJZIQZDAZLXEK-DFWYDOINSA-M |
異性体SMILES |
C[C@@H](CO)C(=O)[O-].[Na+] |
正規SMILES |
CC(CO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)




![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)
